molecular formula C10H10O3 B1606306 1,3-Benzodioxole-5-propanal CAS No. 30830-55-8

1,3-Benzodioxole-5-propanal

Cat. No.: B1606306
CAS No.: 30830-55-8
M. Wt: 178.18 g/mol
InChI Key: IDCKZBGINKOTOL-UHFFFAOYSA-N
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Description

1,3-Benzodioxole-5-propanal, α-methyl- (CAS 1205-17-0), also known as Helional or 3-(3,4-methylenedioxyphenyl)-2-methylpropanal, is an aromatic aldehyde with the molecular formula C₁₁H₁₂O₃ and a molecular weight of 192.21 g/mol . Its structure consists of a benzodioxole ring (a fused benzene ring with two oxygen atoms) substituted at the 5-position with a propanal group bearing a methyl substituent at the α-carbon. This compound is widely used in fragrance formulations due to its floral, marine, and ozone-like odor profile .

Key physicochemical properties include:

  • Boiling Point: 286°C at 760 mmHg
  • Vapor Pressure: 0.0027 mmHg at 25°C
  • LogP (octanol/water): 1.793 (indicating moderate lipophilicity)
  • Density: 1.171 g/cm³
  • Flash Point: 117.6°C .

Synthesis typically involves aldol condensation between heliotropin (piperonal) and propionaldehyde under alkaline conditions, followed by dehydration and catalytic reduction .

Properties

CAS No.

30830-55-8

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)propanal

InChI

InChI=1S/C10H10O3/c11-5-1-2-8-3-4-9-10(6-8)13-7-12-9/h3-6H,1-2,7H2

InChI Key

IDCKZBGINKOTOL-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)CCC=O

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CCC=O

Other CAS No.

30830-55-8

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Functional Group Variations

The benzodioxole scaffold is versatile, and subtle changes in functional groups significantly alter chemical behavior and applications. Below is a comparison with structurally related compounds:

Compound Name Molecular Formula Functional Groups Key Properties Applications References
1,3-Benzodioxole-5-propanal, α-methyl- C₁₁H₁₂O₃ Aldehyde, benzodioxole, methyl Boiling point: 286°C; logP: 1.79; used in fragrances (floral/marine notes) Perfumes, detergents, cosmetics
1-(1,3-Benzodioxol-5-yl)-2-propanol C₁₀H₁₂O₃ Alcohol, benzodioxole Higher water solubility due to -OH group; likely lower volatility Pharmaceutical intermediates
3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid C₁₁H₁₂O₄ Carboxylic acid, methyl Higher melting point (~150–160°C); acidic (pKa ~4–5) Drug synthesis, polymer precursors
1-(1,3-Benzodioxol-5-yl)propan-1-one C₁₀H₁₀O₃ Ketone, benzodioxole Lower reactivity than aldehyde; logP: ~1.5; stable under oxidative conditions Flavoring agents, organic synthesis
3-(1,3-Benzodioxol-5-yl)-2-hydroxypropanoic acid C₁₀H₁₀O₅ Carboxylic acid, hydroxyl High polarity (logP: ~0.5); biodegradable Biodegradable plastics, chelating agents

Research Findings and Data Tables

Table 1: Thermodynamic Properties of this compound, α-methyl-

Property Value Method
Standard Enthalpy of Formation (ΔfH°gas) -318.50 kJ/mol Joback
Enthalpy of Vaporization (ΔvapH°) 59.25 kJ/mol Joback
Critical Temperature (Tc) 825.96 K Joback

Table 2: Gas Chromatography Data

Column Type Active Phase Retention Index (RI) Reference
Capillary OV-101 1541 Menon et al. (1999)
Capillary SE-30 1543 Vinogradov (2004)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Benzodioxole-5-propanal
Reactant of Route 2
Reactant of Route 2
1,3-Benzodioxole-5-propanal

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